

# A Technical Guide to the Physicochemical Properties of cis-9-Hexadecenoic Acid

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## Compound of Interest

Compound Name: 9-Hexadecenoic acid

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## Introduction

**cis-9-Hexadecenoic acid**, also known as palmitoleic acid, is an omega-7 monounsaturated fatty acid ubiquitously found in various animal and vegetable oils, with significant concentrations in macadamia nuts and sea buckthorn oil.[1] It plays a crucial role in several biological processes and is a subject of growing interest in metabolic research and drug development. This technical guide provides an in-depth overview of the core physicochemical properties of **cis-9-hexadecenoic acid**, detailed experimental protocols for their determination, and a visualization of its key signaling pathways.

## Physicochemical Properties

The fundamental physicochemical properties of **cis-9-hexadecenoic acid** are summarized in the tables below. These parameters are critical for its handling, formulation, and application in research and development.

## General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>16</sub> H <sub>30</sub> O <sub>2</sub>	[2][3][4]
Molecular Weight	254.41 g/mol	[2][3][4][5]
Appearance	Almost clear, colorless to light yellow liquid	[2][6][7]
Melting Point	-0.1 to 3 °C	[2][3][5][8]
Boiling Point	162 °C at 0.6 mmHg; 174-176 °C at 15 mmHg	[2][3][8]
Density	0.895 - 0.900 g/mL at 20 °C	[2][3][8]
Refractive Index	1.457 - 1.460 at 20 °C	[2][3][8]
pKa	4.78 ± 0.10 (Predicted); ~4.99	[1][8][9]

## Solubility Profile

Solvent	Solubility	Source(s)
Water	Insoluble	[8][10]
Alkali Solution	Soluble	[8]
Ethanol	Soluble	[10]
Chloroform	Soluble	[8][10]
Diethyl Ether	Soluble	[8]
Ethyl Acetate	Soluble	[8]
Hexane	Soluble	[10]

## Spectroscopic Data

Technique	Key Data Points	Source(s)
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 5.36 (m, 2H, -CH=CH-), 2.35 (t, 2H, -CH <sub>2</sub> COOH), 2.01 (m, 4H, -CH <sub>2</sub> -CH=), 1.63 (m, 2H, -CH <sub>2</sub> -CH <sub>2</sub> COOH), 1.33 (m, 16H, -(CH <sub>2</sub> ) <sub>8</sub> -), 0.88 (t, 3H, -CH <sub>3</sub> )	[5]
Mass Spectrometry (GC-MS of FAME)	Molecular Ion (M <sup>+</sup> ) of methyl ester: m/z 268. Key fragments: m/z 236 ([M-32] <sup>+</sup> ), 227 ([M-41] <sup>+</sup> ), 199, 185, 157, 143, 129, 117, 96	[5]

## Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **cis-9-hexadecenoic acid** are provided below. These protocols are foundational for the characterization and quality control of this fatty acid.

### Determination of Melting Point (Capillary Method)

This method is suitable for determining the melting range of fatty acids.

Apparatus:

- Melting point apparatus
- Glass capillary tubes (one end sealed)
- Thermometer

Procedure:

- Ensure the **cis-9-hexadecenoic acid** sample is dry.

- Introduce a small amount of the liquid sample into a capillary tube by cooling the sealed end in a dry ice/acetone bath and touching the open end to the sample. The liquid will be drawn into the tube.
- Allow the sample to solidify by chilling.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block at a steady rate of 1-2 °C per minute.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[\[11\]](#)

## Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa).

Apparatus:

- Potentiometer with a pH electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker

Reagents:

- **cis-9-Hexadecenoic acid** solution of known concentration (e.g., 0.01 M in a suitable co-solvent like ethanol/water)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Standard pH buffers for calibration

Procedure:

- Calibrate the pH meter using standard buffers.
- Pipette a known volume of the fatty acid solution into a beaker with a magnetic stir bar.
- Immerse the pH electrode into the solution and begin stirring.
- Add the standardized NaOH solution in small, precise increments from the burette.
- Record the pH value after each addition, allowing the reading to stabilize.
- Continue the titration until the pH has risen significantly and stabilized at a high value.
- Plot the pH values against the volume of NaOH added to generate a titration curve.
- The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.[\[4\]](#)[\[12\]](#)

## Spectroscopic Analysis

### Sample Preparation:

- Dissolve approximately 5-10 mg of **cis-9-hexadecenoic acid** in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>).
- Transfer the solution to a 5 mm NMR tube.
- Acquire the <sup>1</sup>H NMR spectrum using a high-resolution NMR spectrometer.[\[13\]](#)

For GC-MS analysis, fatty acids are typically converted to their more volatile methyl esters (FAMES).

### Derivatization to Fatty Acid Methyl Esters (FAMES):

- To approximately 10 mg of the fatty acid, add 2 mL of a 2% sulfuric acid solution in methanol.
- Heat the mixture at 50-60 °C for 2-3 hours under a nitrogen atmosphere.
- After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

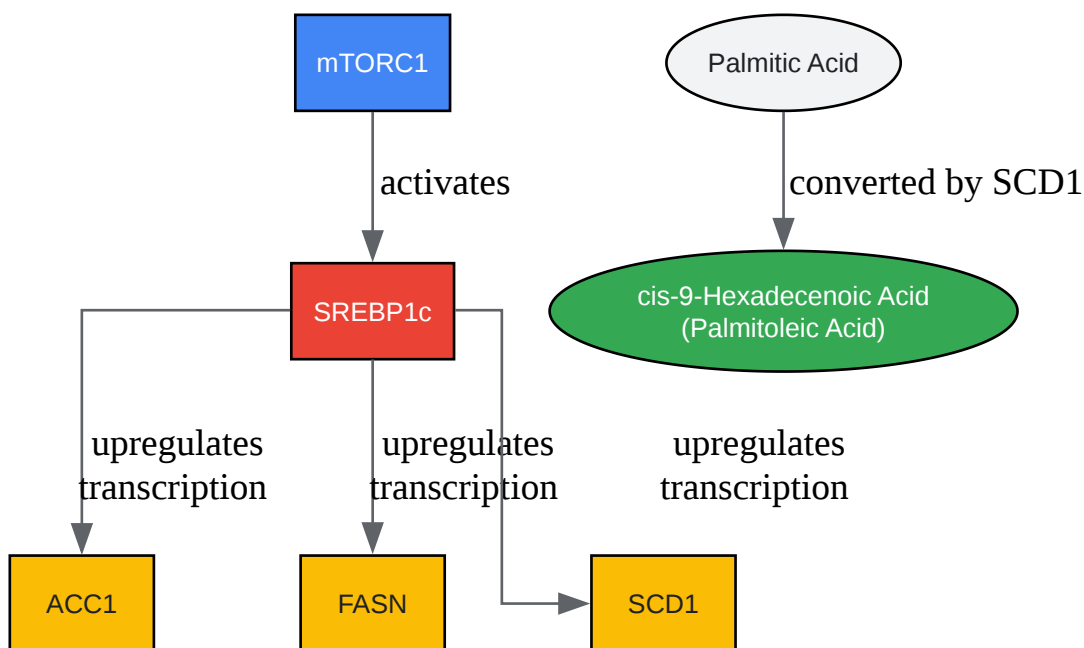
- Vortex the mixture and allow the layers to separate.
- Carefully collect the upper hexane layer containing the FAMES.[14]

GC-MS Analysis:

- Inject a small volume (e.g., 1  $\mu$ L) of the hexane solution into the GC-MS system.
- Use a suitable capillary column (e.g., a wax or polar-modified column).
- Set an appropriate temperature program for the oven to separate the FAMES.
- The mass spectrometer will provide mass spectra of the eluting compounds, allowing for their identification based on fragmentation patterns and comparison to spectral libraries.[15]

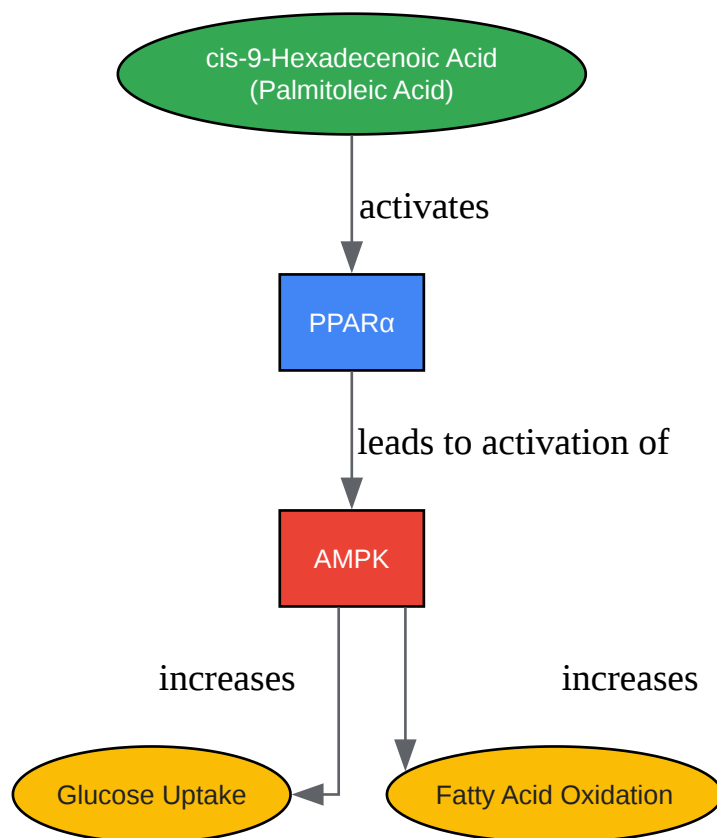
## Signaling Pathways

**cis-9-Hexadecenoic acid** is not merely a structural component of lipids but also an active signaling molecule. Below are diagrams of key signaling pathways in which it is involved.



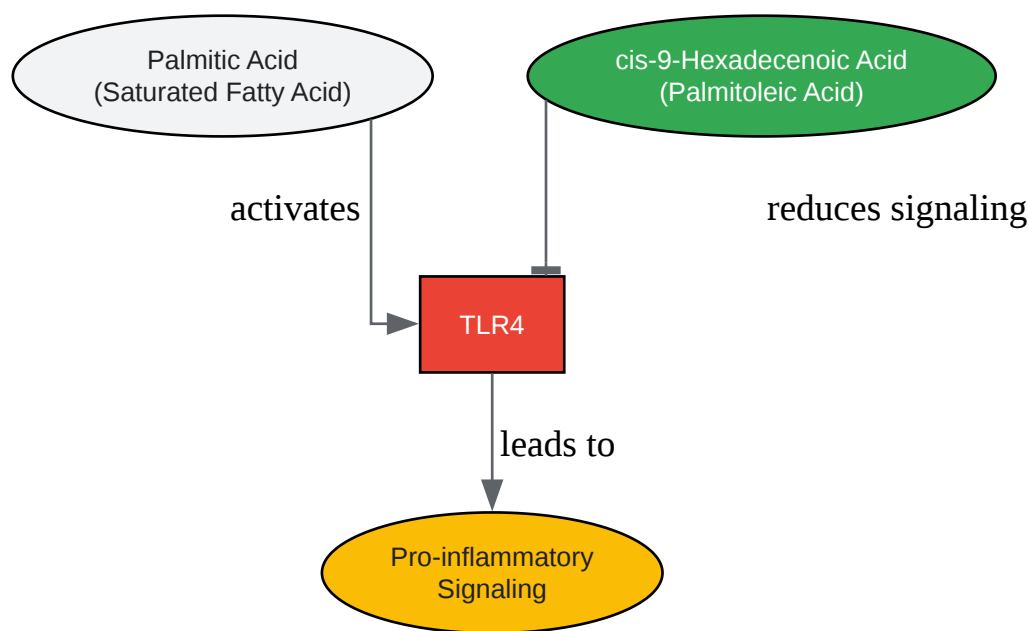
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Caption: mTORC1 signaling pathway regulating the de novo synthesis of cis-**9-Hexadecenoic acid**.[\[5\]](#)[\[16\]](#)



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Caption: Activation of the PPARα/AMPK pathway by cis-**9-Hexadecenoic acid**.[\[2\]](#)[\[8\]](#)



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Caption: Modulatory effect of cis-**9-Hexadecenoic acid** on TLR4 signaling.[17]

## Conclusion

This technical guide provides a comprehensive summary of the physicochemical properties of **cis-9-hexadecenoic acid**, essential for its application in scientific research and drug development. The detailed experimental protocols offer a foundation for the accurate characterization of this important monounsaturated fatty acid. Furthermore, the visualization of its key signaling pathways highlights its biological significance and potential as a therapeutic agent or a target for intervention in metabolic and inflammatory diseases.

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